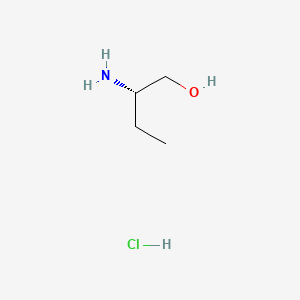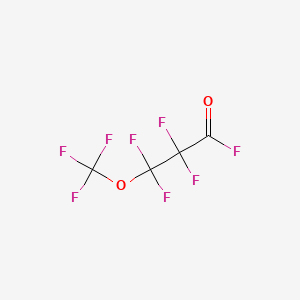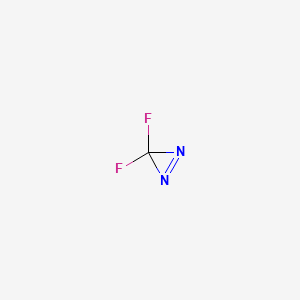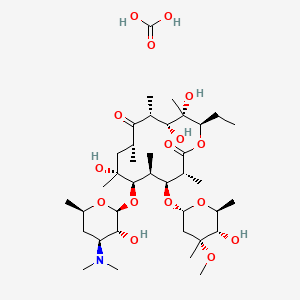
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one
説明
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one, also known as DMAPA, is a synthetic, non-natural acridinone compound with potential applications in the field of medicinal chemistry. It is a member of the acridinone family of compounds, which are characterized by an acridine core structure with two nitrogen atoms in the ring. DMAPA has been studied for its potential applications in the field of medicinal chemistry, specifically in the fields of cancer, inflammation, and the treatment of neurological disorders.
科学的研究の応用
Metabolism and Detoxication Studies
Rat Hepatocyte Metabolism : The metabolism of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one, also known as AC, was studied in isolated rat hepatocytes. The research found that the major primary metabolites of AC are the 9(10H)acridone, N-oxide, and N-monomethyl derivatives. These findings indicate the rat hepatocyte system as a suitable model for further characterization of AC metabolism (Schlemper et al., 1993).
Metabolism in Cancer Patients : A study on the metabolism of AC in cancer patients undergoing a clinical trial revealed that the major biotransformation reactions for AC in humans involve N-oxidation of the tertiary amine side chain and acridone formation. These processes are considered detoxication reactions (Schofield et al., 1999).
Drug-DNA Interaction and Crystallography
Crystallographic Studies : X-ray crystallography was used to determine the molecular structures of derivatives of 9-aminoacridine-4-carboxamide, showing potential as anti-cancer agents. These studies help in understanding the drug's interaction with DNA (Hudson et al., 1987).
Acridine–DNA Interactions : The interactions between acridine molecules and DNA were evaluated using quantum mechanical methods, providing insights into the binding patterns and relative stability of various drug–base pair complexes (Shukla et al., 2006).
Anticancer Applications
Autophagy Inhibition and Apoptosis in Cancer Cells : A novel acridine derivative, LS-1-10, was found to inhibit autophagic degradation and trigger apoptosis in colon cancer cells. This compound showed potential as a more efficient anticancer agent compared to conventional chemotherapeutic agents (Fu et al., 2017).
Antileukemic Activities : The synthesis and testing of 10-benzyl-9(10H)-acridinones demonstrated significant antiproliferative activity against human leukemic cell lines. These compounds, particularly 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone, showed potent antileukemic activities (Gao et al., 2008).
Other Applications
Molecular Mechanics Calculations : Molecular mechanics calculations on the anti-tumor drugs N-[(2-dimethylamino)ethyl]- and N-[(2-dimethyl-amino)butyl]-9-aminoacridine-4-carboxamides provided implications for models of DNA-binding. This research contributes to understanding the flexibility and interaction of these compounds with DNA (Hudson et al., 1987).
Cell Labelling and Fluorescence Studies : The combination of 10H-acridin-9-one and (S)-tyrosine into a compound exhibited pH-dependent protonation/deprotonation, resulting in a change in fluorescence. This property was used to label cancer cells, demonstrating potential applications in cellular imaging and diagnostics (Singh et al., 2016).
特性
IUPAC Name |
10-[3-(dimethylamino)propyl]acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-16-10-5-3-8-14(16)18(21)15-9-4-6-11-17(15)20/h3-6,8-11H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIFHIYLXSQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177640 | |
| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2307-88-2 | |
| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(3-(DIMETHYLAMINO)PROPYL)ACRIDIN-9(10H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0K6203U6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)


![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)



